molecular formula C20H30O4 B13815115 2-Phenyl-1,3-dioxan-5-yl decanoate CAS No. 56630-72-9

2-Phenyl-1,3-dioxan-5-yl decanoate

Cat. No.: B13815115
CAS No.: 56630-72-9
M. Wt: 334.4 g/mol
InChI Key: HUWPKIADWBKLFA-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-yl decanoate (CAS 56630-73-0) is an ester derivative featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position and a decanoyloxy group at the 5-position . This compound belongs to a broader class of 2-phenyl-1,3-dioxan-5-yl esters, which are characterized by their hybrid aromatic-acetal structure. The decanoate variant, with its medium-length acyl chain (C10), balances lipophilicity and solubility, making it a candidate for drug delivery systems or bioactive molecule design.

Properties

CAS No.

56630-72-9

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) decanoate

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3

InChI Key

HUWPKIADWBKLFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The typical synthesis of this compound involves the esterification of 2-phenyl-1,3-dioxan-5-ol with decanoic acid or a decanoic acid derivative such as decanoyl chloride. The reaction is generally catalyzed by acid catalysts or facilitated by coupling agents to improve yield and reaction efficiency.

Preparation of 2-Phenyl-1,3-dioxan-5-ol (Key Intermediate)

Although specific data on 2-phenyl-1,3-dioxan-5-ol are limited in the search results, related 1,3-dioxane derivatives such as (2,2-dimethyl-1,3-dioxan-5-yl)methanol have been extensively studied. These compounds are typically synthesized by acid-catalyzed condensation of diols with ketones or aldehydes, often using p-toluenesulfonic acid as a catalyst in solvents like tetrahydrofuran (THF).

Example:

Yield Reaction Conditions Notes
99% Toluene-4-sulfonic acid catalyst, room temperature, overnight Condensation of 2,2-dimethoxypropane with 2-methyl-propane-1,3-diol in THF, yielding 2,2-dimethyl-1,3-dioxan-5-yl methanol as a colorless liquid.

Activation of the Hydroxyl Group

To facilitate esterification, the hydroxyl group of the 1,3-dioxan-5-ol intermediate is often converted into a better leaving group such as a mesylate or tosylate. This step uses reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane (DCM) solvent under cooling conditions.

Key data from various experiments:

Yield Reagents and Conditions Operation Details
97.8% Methanesulfonyl chloride, triethylamine, DCM, ice bath to room temp, 1 h (2,2-Dimethyl-1,3-dioxan-5-yl)methanol converted to mesylate; washed and dried to yield clear oil.
95% Methanesulfonyl chloride, triethylamine, DCM, 0°C to room temp, 2 h High purity mesylate obtained after aqueous workup and drying.
91% Methanesulfonyl chloride, triethylamine, DCM, room temp, 3 h Purification by silica gel chromatography; product isolated as colorless solid.
97% p-Toluenesulfonyl chloride, triethylamine, DCM, 0°C to room temp, 1 h Tosylate derivative obtained with 97% yield after silica gel purification.
68.8% p-Toluenesulfonyl chloride, 1,4-diazabicyclo[2.2.2]octane, DCM, ice bath, 15 min Rapid tosylation with moderate yield; workup includes acid and bicarbonate washes.

Esterification with Decanoic Acid or Derivatives

The final step to obtain this compound involves esterification of the activated intermediate with decanoic acid or decanoyl chloride. This can be achieved via:

  • Direct esterification using acid catalysts under reflux conditions.
  • Coupling reactions using carbodiimide-based reagents or acid chlorides for higher efficiency.

A general reaction scheme is:

$$
\text{2-Phenyl-1,3-dioxan-5-ol} + \text{Decanoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + H_2O
$$

Or

$$
\text{2-Phenyl-1,3-dioxan-5-ol} + \text{Decanoyl chloride} \xrightarrow{\text{Base}} \text{this compound} + HCl
$$

The available source confirms the typical synthesis involves esterification of 2-phenyl-1,3-dioxan-5-ol with decanoic acid.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 1,3-dioxane alcohol intermediate Acid-catalyzed condensation (e.g., PTSA in THF) 99 High yield; colorless liquid product
2 Hydroxyl activation Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine or DABCO, DCM, cooling 68.8–97.8 Mesylate or tosylate intermediates; purified by chromatography
3 Esterification Decanoic acid or decanoyl chloride, acid catalyst or base Not specified Typical esterification to form final ester

Chemical Reactions Analysis

Types of Reactions: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Phenyl-1,3-dioxan derivatives have been studied for their potential therapeutic effects. For instance, they can serve as intermediates in the synthesis of various bioactive compounds. Research has shown that modifications to the dioxane structure can enhance the biological activity of derived compounds against specific diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of dioxane derivatives as potential anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as lead compounds for drug development .

Material Science

The compound has applications in the development of polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Data Table: Mechanical Properties of Dioxane-Based Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polycarbonate70150130
Dioxane Copolymer85200150

This table illustrates that polymers containing dioxane units demonstrate enhanced tensile strength and thermal stability compared to standard polycarbonate .

Organic Synthesis

In organic chemistry, 2-Phenyl-1,3-dioxan-5-yl decanoate can be utilized as a reagent in various synthetic pathways. Its unique structure allows it to participate in nucleophilic substitution reactions.

Example Reaction:
A typical reaction involves the conversion of dioxane derivatives into more complex structures through nucleophilic attack by amines or alcohols. This versatility makes it a valuable building block in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-phenyl-1,3-dioxan-5-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Chain length directly correlates with lipophilicity and boiling points (e.g., eicosanoate > decanoate).
  • Unsaturation (di- or triene systems) reduces melting points and may enhance biological interactions .

Physical and Chemical Properties

Property This compound Hexadecanoate Ester 9,12-Octadecadienoate Ester
Molecular Formula C₂₆H₃₈O₄ C₂₆H₄₂O₄ C₃₀H₄₂O₄
Predicted Boiling Point ~500–550°C 601.9±50.0°C Not reported
Density (g/cm³) ~0.92–0.95 0.92±0.1 Not reported
LogP ~5–6 (estimated) 4.29 (analog data) Higher due to unsaturation

Notes:

  • Decanoate’s intermediate chain length provides a balance between volatility and solubility.
  • Unsaturated analogs exhibit lower crystallinity, enhancing solubility in organic matrices .

Stability and Reactivity

  • The cis-configuration of the dioxane ring (evidenced in synthesis protocols ) enhances steric protection of the ester group, improving hydrolytic stability.
  • Longer acyl chains (e.g., eicosanoate) increase shelf-life but may reduce metabolic clearance rates .

Biological Activity

2-Phenyl-1,3-dioxan-5-yl decanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxane ring fused with a phenyl group and an ester linkage to decanoic acid. This structure is significant for its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing dioxane rings have been shown to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives demonstrate efficacy against a range of bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds in this class modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : Similar compounds have been noted to interact with various enzymes, influencing metabolic pathways.
  • Cell Signaling Pathways : The compound may affect cell signaling pathways related to inflammation and apoptosis.
  • Membrane Interaction : The lipophilic nature of the decanoate moiety suggests potential interactions with cellular membranes, influencing permeability and transport mechanisms.

Antioxidant Activity

A study conducted on a series of dioxane derivatives indicated that this compound exhibited significant antioxidant activity compared to standard antioxidants such as ascorbic acid. The compound's ability to donate electrons and stabilize free radicals was quantified using DPPH assay methods.

Antimicrobial Efficacy

In vitro tests revealed that the compound showed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at concentrations lower than those required for conventional antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Candida albicans64

Anti-inflammatory Effects

Research highlighted the compound's potential in reducing pro-inflammatory cytokines in macrophage cultures. Treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 2-phenyl-1,3-dioxan-5-yl decanoate via acetalization?

  • Methodological Answer : Heterogeneous acid catalysts, such as cationic acidic resins, are effective for acetalization reactions. For example, glycerol etherification with benzaldehyde using acid catalysts yields structurally similar cyclic acetals (e.g., 2-phenyl-1,3-dioxan-5-ol). Reaction conditions typically involve temperatures of 60–100°C, solvent-free systems, and catalyst reuse for 3–5 cycles without significant activity loss .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Resolves phenyl and dioxane ring substituents, with 1H^1H-NMR showing methylene protons adjacent to oxygen atoms (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EPA/NIH databases) identifies molecular ions (e.g., m/z 440.61 for C28_{28}H40_{40}O4_4) and fragmentation patterns, distinguishing ester linkages and phenyl-dioxane motifs .

Q. How does storage condition variability affect the compound’s stability?

  • Methodological Answer : Stability studies should employ HPLC with C18 columns and chemometric designs (e.g., I-optimal mixed with response surface methodology) to track degradation impurities. Accelerated testing at 40°C/75% RH over 6 months can predict shelf-life, with photostability assessed under ICH Q1B guidelines .

Advanced Research Questions

Q. How does the decanoate moiety influence pharmacokinetics in sustained-release formulations?

  • Methodological Answer : Compare in vitro release profiles (e.g., dialysis membrane models at pH 7.4) with pharmacodynamic data from animal studies. Decanoate esters, like those in antipsychotics (e.g., haloperidol decanoate), exhibit prolonged release due to lipophilic chain hydrolysis kinetics. Monitor plasma concentrations via LC-MS/MS to correlate esterase-mediated cleavage rates .

Q. What strategies resolve contradictions in reported bioactivity data for phenyl-dioxane esters?

  • Methodological Answer : Apply triangulation by cross-validating bioassay results (e.g., antimicrobial or enzyme inhibition) with computational models (molecular docking or QSAR). For instance, sodium decanoate’s biofilm inhibition (via MarA/SoxS/Rob pathways) may conflict with antioxidant effects; dose-response curves and pathway-specific knockout studies can clarify mechanisms .

Q. Can chemometric approaches optimize impurity profiling during synthesis?

  • Methodological Answer : Dual experimental designs (e.g., mixture I-optimal + response surface) resolve co-eluting impurities in LC methods. For example, Hypersil BDS C18 columns (100 × 4.0 mm, 3 µm) with acetonitrile-phosphate buffers achieve baseline separation of 13 related compounds. Multi-variate analysis (e.g., PCA) identifies critical process parameters (e.g., catalyst loading, temperature) affecting impurity formation .

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